

An In-depth Technical Guide to Solvent Blue 63: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Solvent Blue 63*

Cat. No.: *B009082*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of **Solvent Blue 63**, a significant blue anthraquinone dye. The information is curated for professionals in research and development who require detailed chemical and procedural data.

Chemical Structure and Identification

Solvent Blue 63 is an anthraquinone-based dye known for its vibrant blue color.^[1] Its core structure is a 9,10-anthracenedione molecule substituted with methylamino and (3-methylphenyl)amino groups.

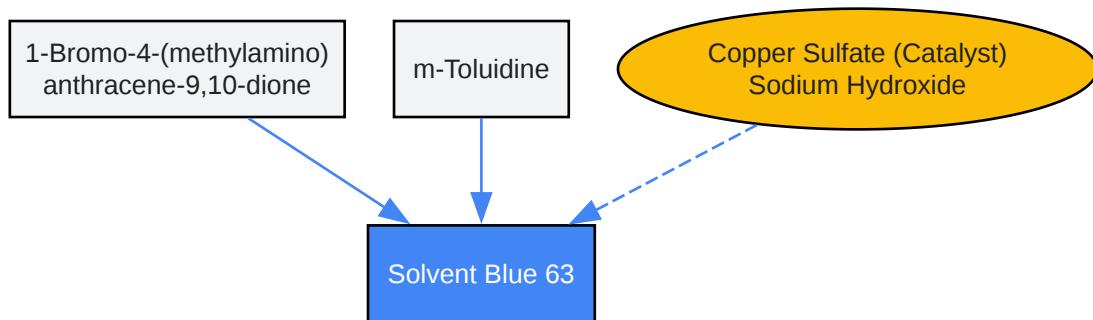
The systematic IUPAC name for **Solvent Blue 63** is 1-(methylamino)-4-(3-methylanilino)anthracene-9,10-dione.^[2] It is also known by other names including C.I. 61520, Sudan Blue GN, and Ceres Blue GN.^{[1][2]}

Key identifiers for **Solvent Blue 63** are:

- CAS Number: 6408-50-0^{[1][3][4]}
- Molecular Formula: C₂₂H₁₈N₂O₂^{[1][3][4]}
- Molecular Weight: 342.39 g/mol ^{[1][2][3]}

- SMILES: CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)NC)C(=O)C4=CC=CC=C4C3=O[2][5]

Caption: Chemical structure of **Solvent Blue 63**.


Quantitative Data Summary

Solvent Blue 63 exhibits properties that make it suitable for a range of applications, including coloring plastics, oils, and waxes.[3][6] The following table summarizes key quantitative data for this compound.

Property	Value	Reference(s)
Molecular Weight	342.39 g/mol	[1][2][3]
Appearance	Dark blue powder	[7][8]
Purity	>99% (HPLC)	[7]
Heat Resistance (in PS)	Up to 260°C	[6]
Boiling Point (Predicted)	566.4 ± 50.0 °C	[8]
Density (Predicted)	1.312 ± 0.06 g/cm³	[8]
Vapor Pressure	0.002Pa at 25°C	[8]
Solubility	Slightly soluble in Chloroform and DMSO	[8]
Light Fastness	Good (Grade 8 is superior)	[1][6]

Synthesis of Solvent Blue 63

The primary manufacturing method for **Solvent Blue 63** is the reaction between 1-Bromo-4-(methylamino)anthracene-9,10-dione and m-Toluidine.[1][3][8] This is a nucleophilic aromatic substitution reaction catalyzed by copper.

[Click to download full resolution via product page](#)

Caption: Synthesis reaction of **Solvent Blue 63**.

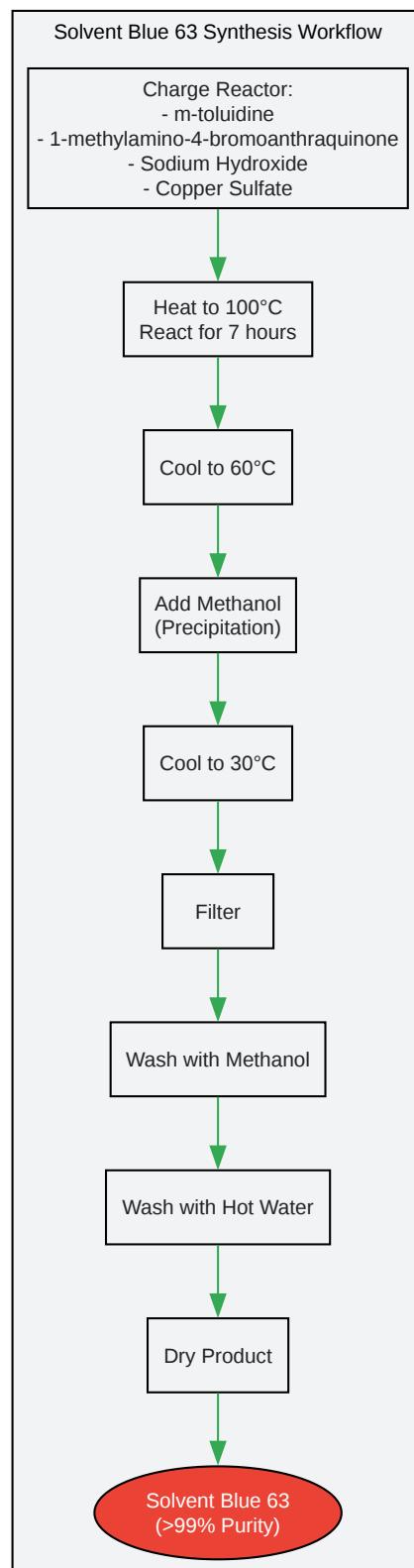
Detailed Experimental Protocols

The following protocols are based on established synthesis procedures.

Protocol 1: Synthesis of 1-Methylamino-4-bromoanthraquinone (Starting Material)

This procedure is adapted from *Organic Syntheses*.^[9]

- Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, place 119 g (0.5 mole) of 1-methylaminoanthraquinone and 600 ml of high-purity pyridine.
- Bromination: While stirring, add 90 g (0.56 mole) of bromine over a period of 9-10 minutes.
- Heating: Heat the mixture on a steam bath for 6 hours with continuous stirring.
- Isolation: Transfer the hot mixture to a beaker and allow it to cool.
- Purification: Collect the resulting solid on a Büchner funnel and wash thoroughly with hot water to remove pyridine hydrobromide.
- Drying: After thorough drying, the yield of deep red 1-methylamino-4-bromoanthraquinone is typically 111–117 g (70–74%). The product has a melting point of 193–195°C and is sufficiently pure for the subsequent step.


Protocol 2: Synthesis of **Solvent Blue 63**

This protocol is based on a patented method designed for high purity and yield.[\[10\]](#)

- Charging the Reactor: To a 250 ml reaction vessel, add 120 g of m-toluidine.
- Addition of Reactants: Under stirring, sequentially add 60 g of 1-methylamino-4-bromoanthraquinone, 30 g of sodium hydroxide, and 0.4 g of copper sulfate.
- Reaction: Heat the mixture to 100°C and maintain for 7 hours to complete the reaction.
- Cooling and Precipitation: Cool the reaction product to 60°C, then add 100 ml of methanol to precipitate the product.
- Isolation: After stirring, cool the mixture further to 30°C. Filter the precipitate.
- Washing: Wash the filter cake with 100 ml of methanol (in 2-5 portions), followed by a wash with 500 ml of hot water (approximately 60°C).
- Drying: Dry the final product. This method yields approximately 59.2 g (92% yield) with a purity of 99%.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **Solvent Blue 63**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **Solvent Blue 63**.

Applications

Solvent Blue 63 is a versatile dye with excellent heat resistance and light fastness.[6][11] Its primary applications include the coloring of:

- Plastics (PS, ABS, PMMA, PC, PET)[6][11]
- Printing Inks[3]
- Oils, Lubricants, and Waxes[3][8]
- Gasoline[3]
- Wood stains and metal coatings[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveriety.com [worlddyeveriety.com]
- 2. Solvent Blue 63 | C22H18N2O2 | CID 80834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solvent Blue 63 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 4. 溶剂蓝63 | 6408-50-0 [m.chemicalbook.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. China Solvent Blue 63 / CAS 6408-50-0 factory and manufacturers | Precise Color [precisechem.com]
- 7. taiyo-fc.co.jp [taiyo-fc.co.jp]
- 8. China Biggest C.I. Solvent Blue 63 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN106748833B - A kind of preparation method of 63 dyestuff of solvent blue - Google Patents [patents.google.com]
- 11. specialchem.com [specialchem.com]
- 12. Solvent blue 63 TDS|Solvent blue 63 from Chinese supplier and producer - SOLVENT BLUE DYES - Enoch dye [enochdye.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Solvent Blue 63: Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b009082#solvent-blue-63-chemical-structure-and-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com